Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-2-18-12(17)9-5-7-16(8-6-9)11-4-3-10(13)14-15-11/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPBMDNKGJVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423358 | |
| Record name | ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252263-47-1 | |
| Record name | ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. As NMR spectroscopy is a cornerstone technique for the structural elucidation of small molecules in drug discovery, a thorough understanding of the spectral features of this molecule is paramount for its unambiguous identification and characterization.[1][2][3][4] This document will delve into the theoretical underpinnings of the expected NMR spectra, providing predicted chemical shifts, multiplicities, and structural assignments based on established principles and data from related molecular fragments.
The Strategic Importance of NMR in Modern Drug Discovery
In the landscape of pharmaceutical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool.[1][3][4][5] Its ability to provide detailed information about molecular structure at the atomic level is crucial for everything from initial hit identification to lead optimization and final product verification.[3][4] For a novel compound like Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate, which incorporates several key pharmacophoric elements such as a pyridazine ring, a piperidine core, and an ethyl ester, NMR serves as a definitive method for structural confirmation.[6]
The following sections will provide a predictive analysis of the ¹H and ¹³C NMR spectra. This analysis is built upon the foundational principles of chemical shifts, spin-spin coupling, and the electronic effects exerted by the various functional groups within the molecule.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectra, the following atom numbering scheme will be used for Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate.
Caption: Molecular structure and numbering of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this molecule is expected to exhibit distinct signals corresponding to the protons on the pyridazine ring, the piperidine ring, and the ethyl carboxylate group. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures found in the literature.[7][8][9][10][11]
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| H4', H5' | ~7.0 - 7.5 | Doublets | 1H each | Aromatic protons on the chloropyridazine ring. Their exact shifts are influenced by the chlorine and the piperidine substituents. They will appear as an AX or AB spin system.[10][12] |
| H2, H6 (axial & equatorial) | ~3.8 - 4.2 | Multiplets | 2H each | These protons are adjacent to the nitrogen atom of the piperidine ring, which is attached to the electron-withdrawing pyridazine ring, leading to a downfield shift.[13] The signals will be complex due to geminal and vicinal coupling, as well as axial and equatorial environments. |
| H3, H5 (axial & equatorial) | ~1.8 - 2.2 | Multiplets | 2H each | Protons on the piperidine ring. These will likely appear as complex, overlapping multiplets. |
| H4 (axial) | ~2.5 - 2.9 | Multiplet | 1H | The methine proton at the 4-position of the piperidine ring will be a multiplet due to coupling with the adjacent methylene protons. |
| O-CH₂ (C8) | ~4.1 | Quartet | 2H | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and will be split into a quartet by the neighboring methyl group. |
| CH₃ (C9) | ~1.2 | Triplet | 3H | The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene group. |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide complementary information, with each unique carbon atom giving rise to a single peak. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.[14][15]
| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |
| C=O (C7) | ~170 - 175 | The carbonyl carbon of the ethyl ester group is significantly deshielded and appears in the characteristic downfield region for esters.[14][15] |
| C3', C6' | ~150 - 160 | Aromatic carbons of the pyridazine ring bonded to nitrogen and chlorine are expected to be significantly downfield. |
| C4', C5' | ~120 - 130 | Aromatic carbons of the pyridazine ring. |
| O-CH₂ (C8) | ~60 - 65 | The methylene carbon of the ethyl group is deshielded by the attached oxygen atom. |
| C2, C6 | ~45 - 55 | Carbons of the piperidine ring adjacent to the nitrogen atom. Their chemical shift is influenced by the attachment to the pyridazine ring.[9][16] |
| C4 | ~40 - 45 | The methine carbon of the piperidine ring. |
| C3, C5 | ~25 - 35 | Methylene carbons of the piperidine ring.[9] |
| CH₃ (C9) | ~14 - 16 | The methyl carbon of the ethyl group appears in the typical upfield region for alkyl groups. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for structural elucidation, a standardized experimental protocol is essential.
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An In-Depth Technical Guide on the Structure Elucidation of Novel Pyridazine-Piperidine Compounds
Foreword: The Architectural Challenge of Pyridazine-Piperidine Scaffolds
In the landscape of modern drug discovery, heterocyclic compounds are paramount, with nitrogen-containing scaffolds forming the backbone of a vast number of pharmaceuticals.[1][2] Among these, the pyridazine-piperidine framework presents a unique and compelling architectural challenge. This combination marries a planar, electron-deficient aromatic pyridazine ring with a flexible, three-dimensional saturated piperidine ring.[3][4] This juxtaposition of electronic and conformational properties, while offering rich possibilities for tuning pharmacological activity, introduces significant complexity in structural verification.[5] This guide is crafted for researchers, medicinal chemists, and drug development professionals, moving beyond a simple recitation of techniques. Instead, it offers a strategic, field-proven workflow, emphasizing the causality behind experimental choices to ensure the unambiguous and confident elucidation of novel pyridazine-piperidine structures. Our approach is rooted in creating a self-validating system of analysis, where each piece of data corroborates the next, building an unshakeable structural hypothesis.
Foundational Analysis: Confirming the Molecular Blueprint
Before delving into the intricacies of atomic connectivity and stereochemistry, the fundamental molecular formula must be unequivocally established. This initial step prevents the misinterpretation of more complex spectroscopic data.
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: HRMS is the cornerstone of initial analysis. Its ability to provide a highly accurate mass measurement (typically to within 5 ppm) is critical for determining the elemental composition of the novel compound.[6] For pyridazine-piperidine compounds, this is especially important to confirm the number of nitrogen atoms and the overall degree of unsaturation, guiding the subsequent interpretation of NMR data.
Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF)
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is typically chosen due to the basic nature of the nitrogen atoms in both the piperidine and pyridazine rings, which readily accept a proton to form [M+H]⁺ ions.[7]
-
Data Acquisition: Acquire the spectrum over a relevant m/z range. The high resolution of the TOF analyzer allows for the differentiation of ions with very similar nominal masses.
-
Data Analysis: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion. The software will provide a list of possible formulas ranked by their mass error (in ppm). The correct formula should have a low mass error and be chemically plausible based on the synthetic route.
Elemental Analysis
Causality of Choice: While HRMS provides the elemental composition, elemental analysis offers an orthogonal, quantitative confirmation of the mass percentages of Carbon, Hydrogen, and Nitrogen (and other elements if present). A strong correlation between the theoretical percentages (calculated from the HRMS-derived formula) and the experimental values provides a high degree of confidence in the molecular formula. This is a critical self-validating step.
Data Presentation: Foundational Data Summary
| Analytical Method | Parameter | Result | Interpretation |
|---|---|---|---|
| HRMS (ESI-TOF) | [M+H]⁺ Found | 250.1658 | Suggests C₁₄H₂₀N₃O⁺ |
| HRMS (ESI-TOF) | [M+H]⁺ Calculated | 250.1652 | Δ = 2.4 ppm |
| Elemental Analysis | %C Found / (Calc.) | 67.42 / (67.44) | Corroborates C₁₄ |
| Elemental Analysis | %H Found / (Calc.) | 7.98 / (8.09) | Corroborates H₁₉ |
| Elemental Analysis | %N Found / (Calc.) | 16.85 / (16.86) | Corroborates N₃ |
The Core Workflow: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[6][8] For pyridazine-piperidine compounds, a multi-faceted NMR strategy is not just recommended; it is essential for piecing together the complete structural puzzle, from the basic carbon skeleton to the relative stereochemistry.
Figure 1. Integrated NMR workflow for structure elucidation.
Step 1: Initial Scans (¹H and ¹³C NMR)
-
¹H NMR - The Proton Census: The initial ¹H NMR spectrum provides the first look at the proton environments.[9] Key areas of focus are:
-
Aromatic Region (typically δ 7.0-9.0 ppm): Signals corresponding to the pyridazine ring protons. Their chemical shifts are influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms.[3]
-
Aliphatic Region (typically δ 1.5-4.0 ppm): A complex region containing signals from the piperidine ring protons. Protons on carbons adjacent to the nitrogen will be shifted downfield (δ ~2.5-3.5 ppm).[10]
-
Integration: The relative areas under the peaks must correspond to the number of protons determined by the molecular formula.
-
-
¹³C NMR with DEPT - The Carbon Skeleton: The ¹³C NMR spectrum reveals the number of unique carbon environments.[11] It is almost always run in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), which are vital for differentiating between CH₃, CH₂, CH, and quaternary (Cq) carbons. This is a crucial step for correctly assembling the two heterocyclic rings.
Step 2: Mapping Connectivity with 2D NMR
One-dimensional spectra alone are often insufficient for complex molecules.[12] Two-dimensional NMR experiments are required to build a complete picture of the molecular framework.[8][13]
-
COSY (Correlation Spectroscopy) - Identifying Spin Systems: This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J and ³J coupling).[14]
-
Causality of Choice: COSY is indispensable for tracing the proton-proton connectivity within the piperidine ring, establishing which CH₂ groups are adjacent. It can also reveal couplings between the protons on the pyridazine ring. Cross-peaks in the COSY spectrum connect coupled protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence) - Direct Carbon-Proton Attachment: This experiment maps each proton to the carbon it is directly attached to.[8]
-
Causality of Choice: HSQC provides definitive ¹J C-H correlations. It is the most reliable way to assign the chemical shifts of protonated carbons.[12] By combining COSY and HSQC data, one can effectively "walk" around the piperidine ring, assigning both the ¹H and ¹³C signals for each position.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) - The Long-Range Connector: HMBC detects correlations between protons and carbons that are separated by two or three bonds (²J and ³J).[8]
-
Causality of Choice: This is arguably the most critical experiment for connecting the pyridazine and piperidine fragments. It reveals correlations from protons on one ring to carbons on the other, establishing the precise point of attachment. It is also essential for assigning quaternary carbons, which are invisible in the HSQC spectrum.[8][11] For example, observing a correlation from a piperidine proton (e.g., H-4') to a pyridazine carbon (e.g., C-6) provides unambiguous proof of that bond.
-
Experimental Protocol: Standard 2D NMR Suite
-
Sample Preparation: Prepare a concentrated solution of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra:
-
¹H
-
¹³C with proton decoupling
-
DEPT-135 and DEPT-90
-
gCOSY (gradient-selected COSY)
-
gHSQC (gradient-selected HSQC)
-
gHMBC (gradient-selected HMBC)
-
-
Processing & Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin).
-
Step A: Assign proton spin systems in the COSY spectrum.
-
Step B: Use the HSQC spectrum to assign the carbon attached to each proton from Step A.
-
Step C: Use the HMBC spectrum to find long-range correlations from assigned protons to other carbons, paying special attention to quaternary carbons and correlations that link the two rings.
-
Data Presentation: Integrated NMR Assignment Table
| Position | δ¹³C (ppm), Type | δ¹H (ppm), (mult., J in Hz) | COSY Correlations (with) | HMBC Correlations (with) |
|---|---|---|---|---|
| 3 | 152.1, Cq | - | - | H-4, H-5 |
| 4 | 125.5, CH | 7.85 (dd, 8.8, 2.1) | H-5 | C-3, C-5, C-6 |
| 5 | 130.2, CH | 7.60 (dd, 8.8, 4.5) | H-4, H-6 | C-3, C-4, C-6 |
| 6 | 148.9, Cq | - | - | H-5, H-2' |
| 2' | 55.4, CH₂ | 3.52 (t, 5.6) | H-3' | C-6, C-3', C-6' |
| 3' | 26.1, CH₂ | 1.75 (m) | H-2', H-4' | C-2', C-4', C-5' |
| 4' | 24.0, CH₂ | 1.68 (m) | H-3', H-5' | C-3', C-5' |
| 5' | 26.1, CH₂ | 1.75 (m) | H-4', H-6' | C-3', C-4', C-6' |
| 6' | 55.4, CH₂ | 3.52 (t, 5.6) | H-5' | C-2', C-5', C-6 |
Step 3: Determining Stereochemistry and Conformation
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.
-
Causality of Choice: For substituted piperidine rings, NOESY/ROESY is crucial for determining the relative stereochemistry of substituents. For example, a cross-peak between a proton on a substituent and an axial proton on the piperidine ring can establish the substituent's orientation (axial vs. equatorial). It also helps to confirm the connectivity established by HMBC by showing spatial proximity between protons on the different rings near the linkage point.
-
Absolute Confirmation: X-ray Crystallography
While the comprehensive NMR workflow provides a robust structural hypothesis for the molecule in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the structure in the solid state.[15][16]
Causality of Choice: X-ray crystallography provides a precise three-dimensional map of electron density, from which atomic positions can be determined with extremely high accuracy.[15] It definitively establishes connectivity, bond lengths, bond angles, and both relative and absolute stereochemistry, serving as the final validation of the entire elucidation process.[16]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step.[16] Grow single crystals of the compound suitable for diffraction. Common methods include slow evaporation from a solvent/anti-solvent system, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to best fit the experimental data.
-
Validation: The final structure is validated using metrics such as the R-factor, which indicates the goodness of fit between the calculated and observed diffraction data.
Figure 2. Self-validating workflow for structure elucidation.
Conclusion: A Strategy of Orthogonal Corroboration
The structure elucidation of novel pyridazine-piperidine compounds is a process of systematic, logical deduction. It begins with establishing the molecular formula through the orthogonal techniques of high-resolution mass spectrometry and elemental analysis. This foundation is then built upon with a comprehensive suite of NMR experiments, moving from a simple proton count to a detailed map of atomic connectivity and spatial relationships. Each experiment is chosen for the specific and complementary information it provides, creating a self-validating dataset. Finally, where possible, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation. By following this experience-driven, causality-based workflow, researchers can move forward with absolute confidence in their molecular architecture, a critical prerequisite for successful drug development.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Introduction: The Pyridazine Scaffold in Modern Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling pathways, represent a pivotal class of targets in contemporary drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds are paramount, with nitrogen-containing heterocycles being particularly prominent due to their ability to form crucial hydrogen bond interactions with the kinase hinge region.[1][3]
The pyridazine moiety has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors.[4][5] Its unique electronic properties and capacity for diverse functionalization make it an attractive core for developing next-generation therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a highly versatile and functionalized building block, Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate , in the synthesis of novel kinase inhibitors. We will delve into the strategic advantages of this reagent and provide detailed, field-proven protocols for its elaboration into diverse chemical libraries.
The Strategic Advantage of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
The subject molecule is a sophisticated starting material designed for efficient and modular synthesis of kinase inhibitors. Its structure incorporates several key features that offer significant advantages in a drug discovery campaign:
-
Reactive Aryl Chloride: The chlorine atom at the 6-position of the pyridazine ring is the primary reactive handle for diversification. It is susceptible to displacement via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[6][7] This position is often crucial for targeting the solvent-exposed region of the ATP-binding pocket.
-
Privileged Pyridazine Core: The pyridazine ring itself serves as an effective hinge-binding motif, a common feature in many ATP-competitive kinase inhibitors.[4][3]
-
Piperidine Linker: The piperidine ring provides a three-dimensional character to the molecule, which can be advantageous for improving solubility, metabolic stability, and cell permeability. It also acts as a non-planar linker between the pyridazine core and further substituents.
-
Ester Functionality: The ethyl carboxylate group on the piperidine ring offers a secondary point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce additional diversity and explore interactions with the ribose-binding pocket or other regions of the kinase.
The overall structure of this building block, therefore, provides two orthogonal handles for chemical modification, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Synthetic Strategies and Core Protocols
The primary transformations involving Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate center on the palladium-catalyzed cross-coupling reactions at the C6-chloro position. The two most pertinent and robust methodologies are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for installing aryl or heteroaryl groups, which are often critical for potency and selectivity in kinase inhibitors.[6][7] This protocol describes a general procedure for the coupling of an arylboronic acid with the chloropyridazine core.
Workflow for Suzuki-Miyaura Cross-Coupling
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Overcoming solubility issues in reactions with pyridazine intermediates
Pyridazine Intermediate Solubility: A Technical Support Hub
Welcome to the technical support center for chemists, researchers, and drug development professionals. As Senior Application Scientists, we understand that the unique electronic properties of the pyridazine ring, while synthetically useful, can often lead to significant solubility challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles in your reaction workflows.
Troubleshooting Guide: Real-Time Reaction Issues
This section addresses specific problems you might encounter during your experiments. We diagnose the potential cause and provide a systematic, step-by-step approach to resolving the issue.
Issue 1: My Pyridazine Starting Material/Intermediate Won't Dissolve in the Reaction Solvent.
Root Cause Analysis: The poor solubility of pyridazine derivatives often stems from a combination of factors. The two nitrogen atoms in the ring create a strong dipole moment and increase the crystal lattice energy of the solid material. This high lattice energy means that a significant amount of energy is required from solvent-solute interactions to break the crystal apart and solvate the individual molecules. If the chosen solvent cannot provide favorable interactions to overcome this energy barrier, the compound will remain insoluble.
Troubleshooting Protocol:
-
Solvent System Modification (Initial Approach):
-
Polar Aprotic Solvents: For many pyridazine derivatives, polar aprotic solvents are the first choice. Start with solvents like DMF, DMAc, NMP, or DMSO. These solvents possess strong dipole moments that can interact favorably with the polar pyridazine ring but do not have acidic protons that could cause unwanted side reactions.
-
Co-Solvent Strategy: If a single solvent is ineffective, introduce a co-solvent. For example, if your reaction is primarily run in a non-polar solvent like toluene, adding a small percentage (5-20%) of a polar aprotic solvent like DMF can dramatically increase solubility without significantly altering the overall reaction polarity.
-
Ethereal Solvents: Solvents like THF, 2-MeTHF, or dioxane can also be effective, particularly for less polar pyridazine derivatives. Their ability to act as hydrogen bond acceptors can aid in solvation.
-
-
Thermal Adjustment:
-
Gently warm the mixture. An increase in temperature provides the energy needed to break the crystal lattice.
-
Caution: Before increasing the temperature, verify the thermal stability of your starting material and any other reagents in the mixture to prevent decomposition.
-
-
pH Modification (for Protic Systems):
-
If your pyridazine has a basic nitrogen that is not sterically hindered, adding a small amount of a suitable acid (e.g., HCl in dioxane, TFA) can protonate the ring, forming a salt. These pyridazinium salts are often significantly more soluble in polar solvents than their neutral counterparts.
-
Conversely, if your pyridazine contains an acidic proton (e.g., on a substituent), adding a base to form a salt can increase solubility in polar media.
-
Workflow for Solvent Screening:
Below is a systematic workflow for selecting an appropriate solvent system.
Caption: Systematic workflow for troubleshooting pyridazine solubility.
Issue 2: My Pyridazine Product is Precipitating During the Reaction or Work-up.
Root Cause Analysis: Precipitation during a reaction often occurs because the product is less soluble than the starting material in the reaction medium. This can be due to changes in polarity, the formation of a highly symmetrical and stable crystal lattice, or the removal of a solubilizing group. During work-up, especially in aqueous extractions, the product can crash out if it has low solubility in both the aqueous and organic layers.
Troubleshooting Protocol:
-
Reaction Phase Precipitation:
-
Increase Solvent Volume: The simplest solution is to dilute the reaction mixture to keep the product below its saturation point.
-
Add an Anti-Solvent Slowly: If the product is precipitating upon addition of a reagent, consider adding the reagent more slowly or diluting it in the reaction solvent before addition.
-
Change the Solvent System Mid-Reaction: If precipitation is severe, consider adding a co-solvent in which the product is known to be more soluble.
-
-
Work-up Phase Precipitation:
-
Avoid "Crashing Out": When quenching the reaction or beginning an extraction, avoid adding a large volume of an anti-solvent (like water) all at once. Instead, add it portion-wise to control the precipitation, which can sometimes improve purity by allowing for slower crystallization.
-
Use a Different Extraction Solvent: If the product is insoluble in standard extraction solvents (like EtOAc or DCM), try more polar options like 2-MeTHF or a mixture of solvents (e.g., DCM with 10% MeOH).
-
Filter and Triturate: If the product precipitates as a solid during work-up, it may be easier to isolate it by filtration rather than extraction. The isolated solid can then be washed (triturated) with appropriate solvents to remove impurities.
-
Frequently Asked Questions (FAQs)
Q1: Why are pyridazine-containing molecules often so difficult to dissolve?
The pyridazine core's two adjacent nitrogen atoms create a significant dipole and lead to strong intermolecular interactions (dipole-dipole and π-stacking) in the solid state. This results in a high crystal lattice energy, making it difficult for solvent molecules to break apart the crystal and solvate the individual molecules. Furthermore, the flat, aromatic nature of the ring can lead to planar stacking, which further stabilizes the solid form.
Q2: How do I quantitatively assess the solubility of my new pyridazine intermediate?
A small-scale, high-throughput solubility screen is highly recommended before proceeding to a large-scale reaction.
Experimental Protocol: Small-Scale Solubility Screen
-
Preparation: Dispense a known, small amount (e.g., 2-5 mg) of your pyridazine compound into several HPLC vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a different test solvent (see table below for suggestions).
-
Equilibration: Agitate the vials at a controlled temperature (e.g., 25 °C) for a set period (e.g., 4-24 hours) to ensure equilibrium is reached.
-
Analysis: Centrifuge the vials to pellet any undissolved solid. Carefully take an aliquot from the supernatant and dilute it for analysis by a calibrated method like HPLC-UV or UPLC-MS to determine the concentration of the dissolved compound.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Primary Solvents | Secondary Solvents | Polarity Index | Key Characteristics |
| Non-Polar | Heptane, Toluene | Cyclohexane | 0.1 - 2.4 | Solubilizes non-polar substituents. |
| Ethereal | THF, 2-MeTHF | Dioxane, CPME | 4.0 - 4.8 | Good for general-purpose use, H-bond acceptors. |
| Halogenated | DCM, Chloroform | DCE | 3.1 - 4.1 | Often effective but have toxicity concerns. |
| Polar Aprotic | Acetonitrile, DMF | DMSO, NMP, DMAc | 5.8 - 7.2 | Strong dipole moments, excellent for polar pyridazines. |
| Alcohols | MeOH, EtOH, IPA | n-Butanol | 3.9 - 5.2 | Protic, can H-bond. Use with caution to avoid side reactions. |
Q3: Can modifying the structure of my pyridazine intermediate improve its solubility for downstream reactions?
Yes, this is a common strategy in medicinal chemistry that can be adapted for synthetic intermediates.
-
Introduce Solubilizing Groups: Adding small, polar, or flexible alkyl chains (e.g., a methoxyethyl group) can disrupt crystal packing and improve solubility.
-
Use Protecting Groups: If a particularly problematic functional group (like a free -NH or -OH) is contributing to low solubility via strong hydrogen bonding in the solid state, temporarily protecting it can break up this network and improve solubility in organic solvents. For example, protecting a pyridazinol as its O-TBS ether can significantly enhance its solubility in less polar solvents.
Q4: Are there any additives that can enhance solubility without interfering with my reaction?
In some cases, additives can be used, though they must be chosen carefully to ensure they are inert to your reaction conditions.
-
Phase-Transfer Catalysts: For reactions involving a solid and a liquid phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the pyridazine intermediate into the solution phase.
-
Solubilizing Agents: In specific applications, agents like polyethylene glycol (PEG) or other polymers can be used to increase the solubility of organic molecules, though this is more common in formulation than in synthesis.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
-
Gooch, J. W. (Ed.). (2007). Encyclopedic Dictionary of Polymers. Springer. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]
-
Babu, R. J., & Singh, M. (2010). Poly(ethylene glycol)s in Drug Delivery: A Comprehensive Review. Journal of Drug Delivery Science and Technology. [Link]
Side-product formation in the synthesis of pyridazine-piperidine derivatives
Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for troubleshooting the synthesis of pyridazine-piperidine derivatives. In the quest for novel therapeutics, the fusion of these two valuable heterocyclic scaffolds can present unique synthetic challenges. This document provides in-depth, field-proven insights into common side-product formations and offers practical, step-by-step guidance to overcome them. Our approach is grounded in mechanistic understanding to empower you to not just solve current issues, but to anticipate and prevent future synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyridazine-piperidine derivatives?
The two most prevalent strategies for coupling pyridazine and piperidine moieties are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods is often dictated by the substitution patterns of the precursors and the desired final product.
Q2: I'm observing a significant amount of a di-substituted product where two piperidines have reacted with my dichloropyridazine. How can I favor mono-substitution in an SNAr reaction?
This is a classic challenge of regioselectivity. The formation of a di-substituted product arises from the high reactivity of both chlorine atoms on the pyridazine ring. To promote mono-substitution, consider the following strategies:
-
Control Stoichiometry: Use a limited amount of the piperidine nucleophile (typically 1.0 to 1.2 equivalents). This ensures there isn't a large excess of the amine available to react with the mono-substituted intermediate.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the first substitution over the second, as the mono-substituted product is generally less reactive than the starting dichloropyridazine.
-
Utilize a Bulky Piperidine Derivative: If your synthesis allows, employing a piperidine with a sterically demanding substituent can disfavor the second substitution due to increased steric hindrance.
Q3: My Buchwald-Hartwig amination is giving me a low yield and a significant amount of a side-product that appears to be my starting chloropyridazine without the chlorine. What is happening?
This side-product is likely the result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] The mechanism involves the palladium catalyst reacting with a hydride source in the reaction mixture, which then transfers a hydride to the pyridazine ring, displacing the chlorine.
To mitigate this, you should:
-
Scrutinize Your Reagents for Hydride Sources: Common culprits include alcohols (sometimes used as co-solvents), water, and certain bases. Ensure your solvent and reagents are anhydrous.
-
Optimize Your Base: Some bases are more prone to promoting hydrodehalogenation. Consider switching to a non-hydridic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands can promote the desired C-N bond formation and suppress hydrodehalogenation.[1]
Troubleshooting Guide: Common Side-Products and Their Mitigation
This section delves into specific side-products you may encounter during the synthesis of pyridazine-piperidine derivatives, their mechanistic origins, and detailed protocols for their prevention and removal.
Issue 1: Formation of Di-substituted Byproduct in SNAr Reactions
Scenario: You are reacting a dichloropyridazine with piperidine and obtaining a mixture of the desired mono-substituted product and a di-piperidine substituted pyridazine.
Causality: The pyridazine ring is electron-deficient, making both chloro-positions susceptible to nucleophilic attack.[3] Once the first piperidine has substituted, the ring remains sufficiently electron-deficient for a second substitution to occur, especially if an excess of the piperidine nucleophile is present or the reaction conditions are harsh.
Troubleshooting Workflow:
Caption: Troubleshooting di-substitution in SNAr.
Detailed Mitigation Protocol:
-
Reaction Setup:
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature.
-
Monitor the reaction progress closely using TLC or LC-MS, observing the disappearance of the starting material and the formation of the mono- and di-substituted products.
-
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The crude product can often be purified by flash column chromatography on silica gel to separate the mono- and di-substituted products.
-
Data Presentation: Effect of Stoichiometry on Product Distribution
| Piperidine Equivalents | Mono-substituted Product (%) | Di-substituted Product (%) |
| 1.1 | 75 | 15 |
| 2.5 | 20 | 70 |
Note: Yields are illustrative and will vary based on specific substrates and conditions.
Issue 2: Hydrodehalogenation in Buchwald-Hartwig Amination
Scenario: Your palladium-catalyzed coupling of a chloropyridazine with piperidine results in a significant amount of the corresponding de-chlorinated pyridazine.
Causality: This side reaction is often promoted by the presence of a hydride source, which can be transferred to the palladium catalyst. The resulting palladium-hydride species can then reductively cleave the carbon-halogen bond of the starting material.[1][2]
Mechanistic Insight:
Caption: Simplified mechanism of hydrodehalogenation.
Detailed Mitigation Protocol:
-
Reagent and Solvent Preparation:
-
Ensure all glassware is rigorously dried.
-
Use freshly distilled or anhydrous solvents. Solvents like toluene or dioxane are common choices.[6]
-
Use a high-purity, anhydrous base such as K₃PO₄ or Cs₂CO₃.
-
-
Reaction Setup:
-
In a glovebox or under a strictly inert atmosphere, combine the chloropyridazine (1.0 eq), piperidine (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).[6]
-
Add the anhydrous base (2.0 eq).
-
Add the anhydrous solvent and degas the mixture by sparging with argon for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction to the optimized temperature (often 80-110 °C).
-
Monitor for the formation of the desired product and the hydrodehalogenated side-product by LC-MS.
-
Issue 3: Low Yield and Incomplete Conversion
Scenario: The reaction stalls with a significant amount of starting material remaining, even after prolonged reaction times.
Causality: Low yields can stem from several factors, including an inactive catalyst, suboptimal reaction conditions, or poor nucleophilicity of the amine.[7][8] The electron-deficient nature of the pyridazine ring can sometimes make it a challenging substrate for coupling reactions.[6]
Troubleshooting Workflow:
Caption: Troubleshooting low yield in coupling reactions.
Detailed Optimization Protocol:
-
Systematic Screening:
-
Set up a parallel screen of reactions in small vials to test different combinations of ligands, bases, and solvents.
-
Ligands: Test a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[6]
-
Bases: Compare the efficacy of inorganic bases (K₃PO₄, Cs₂CO₃) with stronger alkoxide bases (NaOtBu, KHMDS).
-
Solvents: Evaluate common solvents for Buchwald-Hartwig reactions such as toluene, dioxane, and THF.
-
-
Use of Pre-catalysts:
-
Consider using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). These are often more stable and provide more consistent results than generating the active catalyst in situ.
-
-
Temperature Optimization:
-
If the reaction is sluggish at a certain temperature, incrementally increase it while monitoring for product formation and potential decomposition.
-
Data Presentation: Impact of Ligand and Base on Yield
| Ligand | Base | Yield (%) |
| P(t-Bu)₃ | K₃PO₄ | 35 |
| XPhos | K₃PO₄ | 78 |
| XPhos | NaOtBu | 92 |
Note: Yields are for a model reaction and will vary.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]
-
Ather, A. Q., et al. (2011). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. [Link]
-
Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
-
Wavefunction, Inc. (2021). Understanding the Highly Variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Spartan '20 Tutorial and User's Guide. [Link]
- Request PDF Link for "Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides".
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(28), 6410-6437. [Link]
-
De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7000. [Link]
-
Dundar, Y., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o132. [Link]
-
Plenio, H., et al. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 8(2), 434-439. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Request PDF Link for "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides".
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Coldham, I., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(73), 10647-10650. [Link]
-
ChemSynthesis. 3-methyl-6-piperidin-1-ylpyridazine. [Link]
-
Hartwig, J. F., et al. (2018). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 140(4), 1548-1556. [Link]
- Google Patents.
-
Organic Chemistry Portal. Synthesis of pyridazines. [Link]
-
Zaragoza, F. (2022, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Rojas, D. (2023, November 5). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
- Request PDF Link for "(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis".
Sources
- 1. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Managing reaction temperature for regioselective pyridazine substitution
Here is a technical support center for managing reaction temperature in regioselective pyridazine substitution, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support center for pyridazine chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of reaction temperature to achieve desired regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. As a Senior Application Scientist, my goal is to blend fundamental chemical principles with practical, field-tested insights to help you overcome common experimental challenges.
The pyridazine scaffold is of growing importance in medicinal chemistry, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] However, the functionalization of this heterocycle can be challenging. Unlike pyridine, all carbon atoms in the pyridazine ring are activated for nucleophilic attack, making regioselectivity a critical hurdle to overcome.[2] Temperature is one of the most powerful, yet sometimes overlooked, variables in controlling which regioisomer is formed.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: My reaction on a substituted dichloropyridazine yields a mixture of regioisomers. How can I favor a single product?
Answer:
This is a classic challenge in pyridazine chemistry, often arising from the subtle interplay between kinetic and thermodynamic reaction control. The two leaving groups may have similar intrinsic reactivity, or the attacking nucleophile may not have a strong preference at your initial reaction temperature. The key is to understand which product you are forming and which one you desire.
Causality Explained:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are typically under kinetic control. The major product is the one that forms the fastest, meaning it proceeds through the reaction pathway with the lowest activation energy (Ea).[3][4] This is often the sterically most accessible position. At higher temperatures, the reaction becomes reversible and shifts to thermodynamic control. Here, the major product is the most stable one, which may not be the one that forms the fastest.[3][4][5]
-
Pyridazine Electronics: In a typical 3,6-dichloropyridazine, the C4 and C5 positions are electronically distinct from C3 and C6 due to the influence of the adjacent nitrogen atoms.[1][2] The stability of the Meisenheimer intermediate, a key factor in SNAr, dictates the reaction pathway.[6] Your specific substrate's substituents will further modulate the electron density at each position, influencing both the kinetic and thermodynamic profiles.
Troubleshooting Workflow:
-
Characterize Your Mixture: First, ensure you have accurately identified and quantified the regioisomers in your product mixture (e.g., using 1H NMR, 2D NMR, or LC-MS).
-
Hypothesize Product Identities:
-
The kinetic product is often formed by attack at the less sterically hindered site.
-
The thermodynamic product is typically the more stable isomer (e.g., where substitution relieves steric strain or allows for more favorable electronic interactions).
-
-
Perform a Temperature Screening Study: This is the most effective way to determine the optimal conditions. See the detailed protocol below. The goal is to find a temperature that maximizes the formation of your desired isomer. Generally, short reaction times and low temperatures favor the kinetic product, while longer reaction times at elevated temperatures favor the thermodynamic product.[4]
Visual Logic: Troubleshooting Poor Regioselectivity
Caption: A decision-making workflow for optimizing regioselectivity through temperature management.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of pyridazine substitution?
A1: The concept hinges on the energy profile of the competing reaction pathways leading to different regioisomers.
-
Kinetic Control: This regime governs reactions that are irreversible or run at low temperatures where the products, once formed, do not have enough energy to revert to the intermediate. The product ratio is determined by the relative rates of formation. The isomer that forms via the transition state with the lowest activation energy (Ea) will be the major product.[3][7]
-
Thermodynamic Control: This regime applies when the reaction is reversible, typically at higher temperatures. The system has enough energy to overcome the activation barriers of both forward and reverse reactions, allowing an equilibrium to be established. The final product ratio reflects the relative thermodynamic stability of the products themselves. The most stable isomer (lowest Gibbs free energy) will be the major product, regardless of how fast it formed.[4][8]
Visual Explanation: Reaction Energy Profile
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate under acidic/basic conditions
This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the chemical stability of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during its handling, storage, and experimental use.
Introduction
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a heterocyclic compound with multiple reactive sites that can influence its stability under various experimental conditions. Understanding its degradation profile is critical for ensuring the integrity of research data and the quality of pharmaceutical preparations. This guide will delve into the principal degradation pathways, provide protocols for stability assessment, and offer solutions to common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My analytical results for Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate are inconsistent. Could the compound be degrading?
A1: Yes, inconsistent analytical results, such as a decrease in the peak area of the parent compound in chromatographic analyses, are often indicative of degradation. This molecule possesses three key structural features that can be susceptible to degradation under various conditions: an ethyl ester, a tertiary amine within a piperidine ring, and a 6-chloropyridazine moiety. It is crucial to perform forced degradation studies to understand the compound's stability under your specific experimental and storage conditions.[1]
Q2: What are the most probable degradation pathways for this molecule under acidic or basic conditions?
A2: Based on the functional groups present, two primary degradation pathways are anticipated under hydrolytic conditions:
-
Ester Hydrolysis: This is a common degradation pathway for esters and can be catalyzed by both acids and bases.[2] Under acidic conditions, the reaction is reversible, yielding the corresponding carboxylic acid and ethanol.[2] In basic conditions (saponification), the reaction is irreversible and produces the carboxylate salt and ethanol.
-
Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Ring: The 6-chloropyridazine moiety is electron-deficient, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. Under basic conditions, hydroxide ions (OH⁻) can act as nucleophiles, displacing the chloride to form the corresponding 6-hydroxypyridazine derivative. This type of reaction is common for electron-deficient aromatic compounds like pyridazines.[3][4]
The following diagram illustrates these potential hydrolytic degradation pathways:
Caption: Predicted Hydrolytic Degradation Pathways.
Q3: I am observing a new, more polar impurity in my HPLC analysis after storing my sample in a basic buffer. What could it be?
A3: A more polar impurity appearing under basic conditions strongly suggests one of two degradation products, or a combination thereof:
-
The Carboxylate Salt: Hydrolysis of the ethyl ester to a carboxylic acid, which would be deprotonated in a basic buffer to form a carboxylate salt, significantly increases polarity.
-
The 6-Hydroxypyridazine Derivative: Replacement of the chlorine atom with a hydroxyl group via nucleophilic aromatic substitution also increases the compound's polarity.
To confirm the identity of the impurity, techniques like LC-MS can be employed to determine its mass and fragmentation pattern.[5]
Q4: How can I prevent the degradation of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate during my experiments?
A4: To minimize degradation, consider the following preventative measures:
-
pH Control: Avoid strongly acidic (pH < 3) and strongly basic (pH > 8) conditions, as these are known to accelerate ester hydrolysis.[6] If your experiment allows, work in a neutral or slightly acidic pH range (e.g., pH 4-6), where many esters exhibit maximum stability.
-
Temperature Control: Hydrolytic and other degradation reactions are temperature-dependent.[7] Whenever possible, conduct experiments at reduced temperatures and store solutions at 2-8°C or frozen.
-
Inert Atmosphere: The tertiary amine in the piperidine ring can be susceptible to oxidation.[1] For long-term storage or when working with sensitive reagents, consider degassing your solvents and storing the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Protect the compound from exposure to direct light, especially UV light, to prevent potential photodegradation.[1] Use amber vials or wrap containers in aluminum foil.
Q5: What are the recommended storage conditions for this compound?
A5: For solid material, long-term storage at -20°C in a tightly sealed container under an inert atmosphere is recommended. For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is also important; aprotic solvents are generally preferred over protic solvents like methanol or water for long-term storage.
Technical Guide: Forced Degradation Study Protocol
Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[8] The goal is to achieve 5-20% degradation of the drug substance.[4]
Objective
To identify the potential degradation products of Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate under various stress conditions.
Materials
-
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector[5]
-
pH meter
-
Calibrated oven and photostability chamber
Experimental Workflow
Caption: Forced Degradation Experimental Workflow.
Step-by-Step Protocol
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light.
-
Thermal Degradation: Expose both the solid compound and a solution (in a suitable solvent like acetonitrile) to 80°C.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).
-
For acid and base hydrolysis samples, neutralize the solution before injection (e.g., with an equimolar amount of NaOH or HCl, respectively).
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
-
Data Analysis and Interpretation
-
Purity and Degradation Calculation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.
-
Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of the degradation products is close to 100% to account for all material.
-
Peak Purity: Use a PDA detector to assess the peak purity of the parent compound and ensure that no co-eluting peaks are present.
-
Structural Elucidation: If significant degradation is observed, use LC-MS/MS to obtain mass and fragmentation data for the degradation products to aid in their structural elucidation.
Recommended HPLC Method (Starting Point)
A stability-indicating method should be able to separate the parent compound from all potential degradation products.
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., determined by UV scan) |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
References
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Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005). YAKHAK HOEJI. Available at: [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2022). Frontiers in Chemistry, 10, 984594. Available at: [Link]
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Development and evaluation of a pH-dependent sustained release tablet for irritable bowel syndrome. (2012). Archives of Pharmacal Research, 35(10), 1757-1765. Available at: [Link]
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2-Chloropyridine. (n.d.). National Toxicology Program. Available at: [Link]
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How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange. Available at: [Link]
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The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). Pharmaceutics, 13(8), 1263. Available at: [Link]
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6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. (2001). Journal of Medicinal Chemistry, 44(2), 153-163. Available at: [Link]
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The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). ResearchGate. Available at: [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Organics, 3(4), 260-291. Available at: [Link]
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Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. (2021). Pharmaceuticals, 14(11), 1176. Available at: [Link]
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Handbook of stability testing in pharmaceutical development: Regulations, methodologies, and best practices. (2009). ResearchGate. Available at: [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry, 13(2), 42-48. Available at: [Link]
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Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). Journal of Pharmaceutical and Biomedical Analysis, 197, 113955. Available at: [Link]
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Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. (1962). The Journal of Organic Chemistry, 27(10), 3539-3543. Available at: [Link]
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3-Chloropyridazine. (n.d.). PubChem. Available at: [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America, 41(1), 24-29. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 1-11. Available at: [Link]
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Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. (2019). International Journal of Pharmaceutical Research, 11(3), 76-85. Available at: [Link]
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pH-Dependent supersaturation from amorphous solid dispersions of weakly basic drugs. (2021). Journal of Pharmaceutical Sciences, 110(12), 3845-3854. Available at: [Link]
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Correlating Reactivity Trends with Frontier Molecular Orbitals. (n.d.). Spartan Molecular Modeling. Available at: [Link]
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Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. (2022). Pharmaceutical Research, 39(7), 1561-1571. Available at: [Link]
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Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. (2023). Organic Letters, 25(42), 7709-7714. Available at: [Link]
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Representative examples of biologically active drugs containing pyridazine moiety. (n.d.). ResearchGate. Available at: [Link]
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2-Chloropyridine. (n.d.). PubChem. Available at: [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). RSC Medicinal Chemistry, 12(8), 1269-1290. Available at: [Link]
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Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. (n.d.). Filo. Available at: [Link]
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New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. (2023). Molecules, 28(23), 7808. Available at: [Link]
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The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). Pharmaceutics, 13(8), 1263. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Methyl vs. Ethyl Ester Piperidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern pharmacotherapy. Its prevalence in numerous FDA-approved drugs speaks to its versatility and favorable pharmacological properties.[1] A common point of chemical modification on many piperidine-based compounds is the ester functional group, often at the 4-position. The choice between a methyl and an ethyl ester may seem trivial, a mere difference of a single methylene unit. However, this subtle alteration can profoundly impact a compound's biological activity, from receptor affinity and selectivity to its pharmacokinetic profile and metabolic fate.
This guide provides an in-depth, objective comparison of the biological activities of methyl versus ethyl ester piperidine derivatives. Moving beyond a simple listing of data, we will dissect the causal relationships between this structural change and its pharmacological consequences, supported by experimental data and detailed protocols. Our analysis will be grounded in two key areas where this comparison is particularly relevant: central nervous system (CNS) stimulants, exemplified by the methylphenidate/ethylphenidate pair, and opioid analgesics, represented by derivatives such as pethidine and fentanyl analogs.
Section 1: The Ester Question: More Than Just a Carbon
The decision to employ a methyl or an ethyl ester in a drug candidate is a critical aspect of the lead optimization process. This choice influences several key molecular properties that dictate the compound's overall biological profile.
-
Steric Hindrance: The ethyl group is larger than the methyl group. This increased steric bulk can influence how the molecule fits into a target protein's binding pocket. Depending on the topology of the active site, this can either enhance or diminish binding affinity.
-
Lipophilicity: The addition of a methylene group increases the compound's lipophilicity (fat solubility). This can affect its ability to cross biological membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs. Increased lipophilicity can also influence plasma protein binding and the volume of distribution.
-
Metabolic Stability: Esters are susceptible to hydrolysis by carboxylesterases (CES), enzymes abundant in the liver, plasma, and other tissues.[2][3] The rate of this hydrolysis, which converts the ester to a generally more polar and readily excretable carboxylic acid, is a key determinant of the drug's half-life. The size of the alcohol portion of the ester (methyl vs. ethyl) can influence its recognition and turnover by CES isozymes.[2]
These fundamental differences set the stage for the distinct pharmacological profiles observed between methyl and ethyl ester piperidine derivatives.
Section 2: Head-to-Head Comparison: CNS Stimulants
The most direct and well-documented comparison between a methyl and an ethyl ester piperidine derivative comes from the study of methylphenidate (Ritalin®) and its transesterification product, ethylphenidate.
Methylphenidate is a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). Its primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4] When methylphenidate is consumed concurrently with ethanol, the liver enzyme carboxylesterase 1 (CES1) can catalyze a transesterification reaction, replacing the methyl group with an ethyl group to form ethylphenidate.[5]
Receptor Binding Affinity and Selectivity
Experimental data reveals a significant shift in selectivity between the two compounds. While both are potent dopamine reuptake inhibitors, ethylphenidate displays a markedly reduced affinity for the norepinephrine transporter.
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity (NET Ki / DAT Ki) |
| d-Methylphenidate | DAT | - | 39 | ~5.3 |
| NET | 206 | - | ||
| d-Ethylphenidate | DAT | - | 27 | ~137 |
| NET | 3,700 | 290 |
Data compiled from multiple sources.[6]
This data clearly illustrates that while d-ethylphenidate is a slightly more potent DAT inhibitor than its methyl counterpart, it is substantially less active at the NET (an 18-fold difference in Ki values).[6] This increased selectivity for the dopamine system is a direct consequence of substituting the methyl with an ethyl group and has significant implications for the compound's overall pharmacological effect, potentially leading to a more purely dopaminergic stimulant profile.
In Vivo Effects
The alteration in transporter selectivity translates to observable differences in in-vivo activity. Studies in rodents have shown that while both compounds stimulate locomotor activity, ethylphenidate is not as potent as methylphenidate at increasing dopamine levels in the nucleus accumbens.[7] This is somewhat counterintuitive given its in vitro DAT affinity but may be related to pharmacokinetic differences.
The following logical workflow illustrates the progression from molecular structure to in vivo effect, highlighting the central role of the ester group.
Caption: Logical workflow from ester structure to pharmacological profile.
Section 3: Comparative Analysis in Opioid Analgesics
In the realm of opioid analgesics, many potent compounds are based on the 4-anilidopiperidine scaffold. While a direct methyl vs. ethyl ester comparison within the same opioid analogue is less common in the literature, we can analyze representative compounds to infer the influence of the ester group.
-
Pethidine (Meperidine): A classic synthetic opioid, pethidine is an ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.[8] Its primary analgesic action is mediated through agonism at the µ-opioid receptor.[9] However, it also possesses activity as a DAT and NET inhibitor, contributing to its complex pharmacological profile and potential for adverse effects like serotonin syndrome.[10] Pethidine is metabolized via two main pathways: hydrolysis of the ethyl ester to pethidinic acid, and N-demethylation to norpethidine.[8] Norpethidine is a neurotoxic metabolite with a longer half-life than the parent drug, and its accumulation can lead to seizures.[10]
-
Carfentanil: An ultrapotent fentanyl analogue, carfentanil possesses a methyl ester at the 4-position of the piperidine ring. It is one of the most potent µ-opioid receptor agonists known. Computational studies suggest that the R4 methyl ester substitution stabilizes the interaction with the µ-opioid receptor, contributing to its high potency and long residence time at the receptor.[1]
While not a direct comparison, the high potency of the methyl ester-containing carfentanil and the complex, multi-target profile of the ethyl ester-containing pethidine highlight that the nature of the ester group is a critical determinant of the overall activity in opioid compounds.
Section 4: The Role of Metabolism: A Subtle but Crucial Difference
The rate at which methyl and ethyl esters are hydrolyzed by carboxylesterases can significantly impact a drug's pharmacokinetics. One might intuitively assume that the smaller methyl ester would be hydrolyzed more rapidly. However, the evidence presents a more complex picture.
A comparative in vitro study examining the stability of various methyl, ethyl, and fluoroethyl esters against carboxylesterases found no statistically significant difference in their rates of hydrolysis.[11][12] This suggests that for many scaffolds, the minor increase in steric bulk from methyl to ethyl does not significantly hinder access to the catalytic site of these enzymes.
Conversely, another study on a series of simple benzoate esters found that in rat plasma, methyl benzoate had a half-life of 36 minutes, whereas ethyl benzoate was hydrolyzed more than twice as fast, with a half-life of 17 minutes.[13][14] This indicates that the relationship is not universal and is dependent on the overall structure of the molecule. Human CES1 is known to prefer hydrolyzing esters with small alcohol groups (like methanol and ethanol) and large acyl groups.[2] The subtle interplay between the ester and the rest of the piperidine derivative will ultimately determine its specific rate of metabolism.
This metabolic pathway is a critical consideration in drug design. Rapid hydrolysis can be exploited to create soft drugs or prodrugs, where the active form is the resulting carboxylic acid. Conversely, if the ester form is the active moiety, a slower rate of hydrolysis is desirable to prolong the duration of action.
Section 5: Experimental Protocols for Comparative Assessment
To provide a robust, data-driven comparison of methyl and ethyl ester piperidine derivatives, a series of well-defined in vitro and in vivo experiments are essential. The following protocols represent the gold standard for characterizing the pharmacological and pharmacokinetic properties of such compounds.
In Vitro Receptor Binding Assay (Radioligand Competition)
Causality: This assay directly measures the affinity of a test compound (e.g., a methyl or ethyl ester derivative) for a specific receptor target (e.g., DAT or µ-opioid receptor). It works on the principle of competitive displacement of a radiolabeled ligand with known high affinity for the receptor. The resulting IC50 value (the concentration of test compound required to displace 50% of the radioligand) is a direct measure of the compound's binding potency.
Step-by-Step Methodology:
-
Preparation of Receptor Source:
-
Homogenize tissue known to be rich in the target receptor (e.g., rat striatum for DAT) or use cell membranes from a cell line recombinantly expressing the human receptor (e.g., CHO cells expressing hMOR).
-
Centrifuge the homogenate and resuspend the resulting pellet (the membrane fraction) in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the receptor membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]DAMGO for µ-opioid receptor).
-
Add increasing concentrations of the unlabeled test compound (methyl or ethyl ester derivative).
-
Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known potent unlabeled ligand to saturate the specific binding sites).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Separation:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C). This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis
Causality: This technique provides a direct measure of a drug's effect on neurotransmitter levels in specific brain regions of a living, behaving animal. It is the gold standard for assessing the in vivo efficacy of compounds like DAT inhibitors. By implanting a semi-permeable probe into a brain region (e.g., the nucleus accumbens), one can sample the extracellular fluid and quantify changes in neurotransmitter concentrations (e.g., dopamine) following drug administration.[11]
Step-by-Step Methodology:
-
Probe Implantation Surgery:
-
Anesthetize the animal (typically a rat or mouse).
-
Using a stereotaxic frame, surgically implant a microdialysis guide cannula targeting the brain region of interest.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the awake, freely moving animal in a testing chamber.
-
Insert a microdialysis probe through the guide cannula.
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[15]
-
-
Sample Collection:
-
After a stabilization period, collect the outflowing perfusate (the dialysate) at regular intervals (e.g., every 10-20 minutes) into small vials.
-
Collect several baseline samples to establish the basal neurotransmitter concentration.
-
Administer the test compound (methyl or ethyl ester derivative) via a relevant route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for several hours to monitor the drug-induced changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the concentration of the neurotransmitter of interest in the dialysate samples, typically using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), which offers high sensitivity.
-
-
Data Analysis:
-
Quantify the neurotransmitter concentration in each sample.
-
Express the post-drug concentrations as a percentage of the average baseline concentration.
-
Plot the percent baseline neurotransmitter level over time to visualize the time-course of the drug's effect.
-
Section 6: Key Signaling Pathways
The biological effects of these piperidine derivatives are mediated through complex intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental data.
Dopamine Transporter (DAT) and Synaptic Dopamine Regulation
DAT's function is not just simple reuptake; it is a key regulator of dopaminergic signaling.[4] Inhibition of DAT by methylphenidate or ethylphenidate leads to a buildup of dopamine in the synapse, enhancing the activation of postsynaptic dopamine receptors (D1-like and D2-like families), which are G-protein coupled receptors (GPCRs).[16]
Caption: Dopamine transporter's role in synaptic signaling.
µ-Opioid Receptor (MOR) Signaling
As a classic GPCR, the µ-opioid receptor, when activated by an agonist like pethidine, initiates a cascade of intracellular events.[17] This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP), and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[9]
Caption: Canonical G-protein signaling cascade for the µ-opioid receptor.
Conclusion
The seemingly minor structural modification of exchanging a methyl for an ethyl ester on a piperidine derivative can lead to significant and clinically relevant changes in biological activity. As demonstrated with the methylphenidate/ethylphenidate example, this can profoundly alter receptor selectivity, shifting the balance of a compound's effects on different neurotransmitter systems. In the context of opioid analgesics, this functional group is a key determinant of potency and interaction with the µ-opioid receptor.
While broad, sweeping rules are difficult to establish, this guide underscores the critical importance of synthesizing and evaluating both methyl and ethyl ester analogs during the lead optimization phase of drug discovery. The choice will invariably depend on the specific topology of the target's binding site and the desired pharmacokinetic profile. The ethyl ester's increased lipophilicity and potentially altered metabolic stability can be either a benefit or a detriment depending on the therapeutic goal. A thorough characterization, using the robust experimental protocols outlined herein, is the only way to make an informed, data-driven decision, ultimately paving the way for the development of safer and more effective piperidine-based therapeutics.
References
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Brazell, R. K., & Vane, J. R. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(5), 733-737. Available from: [Link]
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Beaulieu, J. M., & Gainetdinov, R. R. (2011). The dopamine system in normal and pathological states. Cell, 147(1), 12-16. Available from: [Link]
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Patrick, K. S., Williard, R. L., Van Man, N., & Geyer, M. A. (2014). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Journal of Pharmacy and Pharmacology, 66(10), 1361-1369. Available from: [Link]
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Cheng, C. Y., Brochmann-Hanssen, E., & Waters, J. A. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 25(2), 145-152. Available from: [Link]
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Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381. Available from: [Link]
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Pottegard, A., & Hallas, J. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: There is no difference. ResearchGate. Available from: [Link]
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Nagi, K., & Pineyro, G. (2020). Schematic representation of opioid receptors signaling. ResearchGate. Available from: [Link]
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Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 17(8), 745-753. Available from: [Link]
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Ukrprom, V. N. P. (2020). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to Confirming Pyridazine Derivative Structures by NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized pyridazine derivatives is a critical step. These nitrogen-containing heterocyclic compounds are prevalent scaffolds in pharmacologically active molecules, and precise structural data is non-negotiable for establishing structure-activity relationships (SAR) and ensuring intellectual property claims. While various analytical techniques contribute to characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the intricate details of molecular architecture in solution.
This guide provides an in-depth, field-proven approach to leveraging a suite of NMR experiments for the confident structural verification of pyridazine derivatives. We will move beyond a simple recitation of techniques, instead focusing on the strategic application and interpretation of NMR data, grounded in the fundamental principles of chemical shifts, coupling constants, and nuclear Overhauser effects.
The Logic of NMR in Pyridazine Structural Elucidation
The inherent electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, create a distinct magnetic environment that is highly sensitive to substitution patterns. The nitrogen atoms exert a significant electron-withdrawing effect, which generally deshields the adjacent protons and carbons. This effect, coupled with the through-bond and through-space interactions of substituents, provides a rich tapestry of information that can be unraveled through a systematic NMR analysis.
Our approach is a multi-tiered strategy, beginning with simple one-dimensional experiments to garner initial insights and progressing to more complex two-dimensional techniques to build a comprehensive and self-validating structural model.
Caption: Systematic workflow for the NMR-based structural elucidation of pyridazine derivatives.
Foundational Steps: Sample Preparation for High-Quality Data
The quality of your NMR data is intrinsically linked to the quality of your sample. Rushing this preparatory step is a false economy that often leads to ambiguous spectra and wasted instrument time.
Experimental Protocol: NMR Sample Preparation
-
Analyte Purity: Ensure your synthesized pyridazine derivative is of high purity. Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) will appear in your ¹H NMR spectrum and can obscure signals of interest.[1] If possible, use a high-resolution mass spectrometry (HRMS) analysis to confirm the mass of your compound prior to NMR.
-
Choosing a Deuterated Solvent: The choice of solvent is critical. It must dissolve your compound to a suitable concentration and should not react with it.[2]
-
Chloroform-d (CDCl₃): A common starting point for many organic molecules due to its excellent dissolving power for a wide range of compounds.[3] Its residual proton signal at ~7.26 ppm is a useful chemical shift reference.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): Useful for more polar compounds. Its residual proton signal appears at ~2.50 ppm. Be aware that it is hygroscopic, and a water signal around 3.33 ppm is common.[4]
-
Methanol-d₄ (CD₃OD): Suitable for polar compounds and can be useful for observing exchangeable protons (e.g., -OH, -NH). Residual proton signals are seen at ~3.31 and 4.87 (OH) ppm.[4]
-
Acetone-d₆ ((CD₃)₂CO): Another option for moderately polar compounds, with a residual proton signal at ~2.05 ppm.[4]
-
-
Concentration:
-
Sample Preparation in a Separate Vial: To ensure complete dissolution and avoid particulates in the NMR tube, dissolve your sample in the deuterated solvent in a small, clean, and dry vial first.[5] Gentle warming or vortexing can aid dissolution.
-
Transfer to NMR Tube: Use a Pasteur pipette with a cotton or glass wool plug to filter the solution into a clean, high-quality 5 mm NMR tube.[6] This prevents solid particles from entering the tube, which can negatively affect the magnetic field homogeneity (shimming).
-
Volume: The final volume in the NMR tube should be between 0.6 and 0.7 mL, which corresponds to a height of 40-50 mm in a standard tube.[3] This ensures the sample is correctly positioned within the NMR probe's detection coils.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[7]
A Multi-Dimensional Approach to Spectral Interpretation
One-Dimensional NMR: The Initial Reconnaissance
The ¹H NMR spectrum is the starting point for any structural analysis.[8] It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).
-
Chemical Shifts (δ): Protons on the pyridazine ring are typically found in the aromatic region (δ 7.0-9.5 ppm). The exact chemical shift is highly dependent on the electronic nature and position of substituents. Electron-withdrawing groups will shift signals downfield (higher ppm), while electron-donating groups will cause an upfield shift (lower ppm).
-
Multiplicity: This is governed by the n+1 rule, where 'n' is the number of equivalent neighboring protons. A singlet (s) has no neighbors, a doublet (d) has one, a triplet (t) has two, and so on.
-
Coupling Constants (J): These are a measure of the interaction between neighboring protons and are invaluable for determining connectivity. For pyridazine rings, typical coupling constants are:
-
³J (ortho): 4.0 - 6.0 Hz
-
⁴J (meta): 1.0 - 3.0 Hz
-
⁵J (para): < 1.0 Hz
-
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbons of the pyridazine ring typically resonate in the range of δ 120-160 ppm.
The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for determining the multiplicity of each carbon signal.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
DEPT-90: Only CH signals are observed.
By comparing the broadband ¹³C{¹H} spectrum with the DEPT-135 and DEPT-90 spectra, you can unambiguously assign the multiplicity of each carbon atom.
Two-Dimensional NMR: Connecting the Dots
2D NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei.[9][10]
The COSY spectrum displays correlations between protons that are coupled to each other.[11] Off-diagonal cross-peaks connect protons that are typically two or three bonds apart. This is the primary experiment for identifying spin systems within your molecule, such as the coupled protons on a substituted pyridazine ring or on alkyl chains attached to the ring.
The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹JCH coupling).[4] Each cross-peak in the HSQC spectrum represents a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule.
The HMBC experiment is arguably one of the most powerful tools for structural elucidation. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[4] These long-range correlations are instrumental in piecing together different fragments of the molecule and in determining the substitution pattern on the pyridazine ring. For example, a proton on a substituent can show a correlation to a carbon atom within the pyridazine ring, confirming its point of attachment.
Caption: Example HMBC correlations for a substituent on a pyridazine ring.
NOESY and ROESY experiments detect correlations between protons that are close to each other in space, irrespective of whether they are connected through bonds.[9] These experiments are invaluable for determining stereochemistry and the conformation of substituents relative to the pyridazine ring. A cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are spatially proximate (typically < 5 Å).
Data Presentation: A Comparative Approach
To aid in the interpretation of your NMR data, the following tables provide typical ¹H and ¹³C chemical shift ranges for the unsubstituted pyridazine ring and the influence of common substituent types.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for Unsubstituted Pyridazine in CDCl₃
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| C3/C6 | ~9.2 | ~150 |
| C4/C5 | ~7.7 | ~126 |
Note: These are approximate values and can vary with solvent and concentration.
Table 2: Influence of Substituents on Pyridazine Ring ¹H Chemical Shifts
| Substituent Type | Position of Substitution | Effect on Ring Protons |
| Electron-Donating (e.g., -OCH₃, -NH₂) | Ortho/Para to substituent | Upfield shift (lower ppm) |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Ortho/Para to substituent | Downfield shift (higher ppm) |
Conclusion: A Self-Validating System for Structural Confirmation
By systematically applying this suite of 1D and 2D NMR experiments, researchers can build a robust and self-validating case for the structure of their synthesized pyridazine derivatives. The congruence of data from COSY, HSQC, and HMBC experiments provides a high degree of confidence in the assigned connectivity, while NOESY/ROESY data can further refine the three-dimensional structure. This comprehensive approach not only ensures the scientific integrity of the research but also provides the detailed structural information necessary for advancing drug discovery and development programs.
References
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Besada, P., Costas, T., Vila, N., & Uriarte, E. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
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Konecsni, T., & Kümmerle, R. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(11), 899-904. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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Benchmarking Novel Pyridazine Kinase Inhibitors: A Comparative Guide to Potency and Selectivity Profiling
Introduction: The Ascendance of the Pyridazine Scaffold in Kinase Inhibition
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has cemented its status as a "privileged scaffold" in modern medicinal chemistry.[1] Its unique physicochemical properties—including a significant dipole moment, hydrogen bond accepting capabilities, and the potential for improved aqueous solubility—make it an attractive core for designing novel therapeutic agents.[1][2] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, with significant promise in oncology, inflammation, and cardiovascular diseases.[1][3] A substantial number of these compounds have been developed as protein kinase inhibitors, targeting the crucial enzymes that regulate cellular proliferation, survival, and signaling.[1][4]
Kinases are a well-validated class of drug targets, but achieving both high potency and selectivity remains a primary challenge in the development of new inhibitors. A potent inhibitor that indiscriminately blocks multiple kinases can lead to significant off-target effects and toxicity. Therefore, a rigorous benchmarking process against established inhibitors is not merely a formality but a critical step in the drug discovery pipeline.
This guide provides a comprehensive framework for the head-to-head comparison of new pyridazine-based kinase inhibitors against known standards. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a clear methodology for interpreting the resulting data. Our focus will be on establishing a robust in vitro profile, covering biochemical potency, kinase selectivity, and target engagement within a cellular context.
The Contenders: Profiling a Novel Pyridazine vs. a Known Standard
For the purpose of this guide, we will benchmark a hypothetical novel pyridazine derivative, "PY-1" , against Sorafenib , a well-established multi-kinase inhibitor approved for the treatment of various cancers. While Sorafenib is not a pyridazine-based compound, it serves as an excellent benchmark as it targets several kinases, including VEGFR, PDGFR, and Raf kinases, which are common targets for new anticancer agents.
-
PY-1 (Hypothetical): A novel 3,6-disubstituted pyridazine designed to selectively inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The design rationale leverages the pyridazine core to enhance solubility and form key hydrogen bonds within the ATP-binding pocket of VEGFR-2.
-
Sorafenib (Known Inhibitor): A diaryl urea-containing compound known to inhibit multiple kinases. It provides a benchmark for both on-target potency and off-target activity.
A Strategic Workflow for Inhibitor Benchmarking
A successful benchmarking campaign follows a logical progression from broad biochemical activity to specific cellular function. This multi-tiered approach ensures that resources are focused on compounds with the most promising therapeutic potential. The workflow is designed to answer three critical questions:
-
How potent is the new compound against its intended target?
-
How selective is it for the target over other related kinases?
-
Does its biochemical potency translate into functional activity in a relevant cellular model?
Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.
Detailed Protocol: In-Cell Western for Phospho-VEGFR-2 Inhibition
This assay directly measures the phosphorylation of VEGFR-2 in cells, providing a clear readout of target engagement. [5]It is a robust method that combines the specificity of immunoassays with the cellular context.
1. Materials & Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
Recombinant human VEGF-A
-
Test compounds (PY-1 and Sorafenib)
-
Formaldehyde (for fixing) and Triton X-100 (for permeabilizing)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175) and Mouse anti-β-actin (loading control)
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Clear-bottom 96-well cell culture plates
-
An infrared imaging system (e.g., LI-COR Odyssey)
2. Step-by-Step Methodology:
-
Cell Seeding: Seed HUVECs into 96-well plates and grow to ~90% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 4-6 hours. This reduces basal receptor phosphorylation.
-
Inhibitor Treatment: Add serial dilutions of PY-1 and Sorafenib to the wells. Incubate for 1 hour at 37°C.
-
Ligand Stimulation: Stimulate the cells by adding VEGF-A (e.g., 50 ng/mL final concentration) to all wells except the unstimulated controls. Incubate for 10 minutes at 37°C.
-
Fixing and Permeabilization: Remove the medium and immediately fix the cells with 4% formaldehyde for 20 minutes. Wash the wells with PBS, then permeabilize with 0.1% Triton X-100 for 15 minutes.
-
Blocking: Wash the wells and add blocking buffer for 90 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Add a cocktail of the anti-phospho-VEGFR-2 and anti-β-actin primary antibodies diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells extensively. Add a cocktail of the two fluorescently-labeled secondary antibodies. Incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells a final time and acquire images using an infrared imaging system in both the 700 nm (β-actin) and 800 nm (p-VEGFR-2) channels.
3. Data Analysis:
-
Quantify the integrated intensity for both channels in each well.
-
Normalize the phospho-VEGFR-2 signal (800 nm) to the β-actin loading control signal (700 nm).
-
Plot the normalized signal against the inhibitor concentration and fit the curve to determine the cellular IC₅₀.
Comparative Cellular Activity Data
| Compound | Target Pathway | Cellular IC₅₀ (nM) |
| PY-1 | p-VEGFR-2 (Y1175) | 25.8 |
| Sorafenib | p-VEGFR-2 (Y1175) | 210 |
This hypothetical data shows that PY-1 maintains its potency advantage over Sorafenib in a cellular context, though a rightward shift (biochemical vs. cellular IC₅₀) is common and expected.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
-
High Potency: PY-1 is significantly more potent than Sorafenib against the primary target, VEGFR-2, in a biochemical assay.
-
Excellent Selectivity: Unlike the multi-targeted Sorafenib, PY-1 demonstrates a very clean selectivity profile, suggesting a lower risk of off-target effects.
-
Proven Cellular Activity: The compound effectively enters cells and engages its target, inhibiting VEGF-A-stimulated receptor phosphorylation with a potency that remains superior to the benchmark.
The combined results strongly support the advancement of PY-1 as a lead candidate. The data generated through these rigorous, self-validating protocols provides high confidence in the compound's in vitro profile, justifying the resource-intensive next steps of ADME/Tox profiling and in vivo efficacy studies. This structured approach ensures that only the most promising compounds, backed by robust comparative data, move forward in the complex journey of drug development.
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Scarpelli, R., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways. Medicinal Chemistry. [Link]
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Amer, A. M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. European Journal of Medicinal Chemistry. [Link]
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Vieth, M., et al. (2004). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
